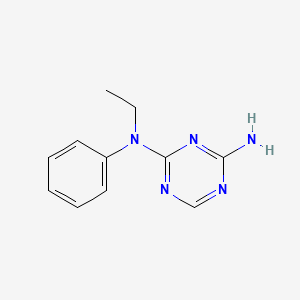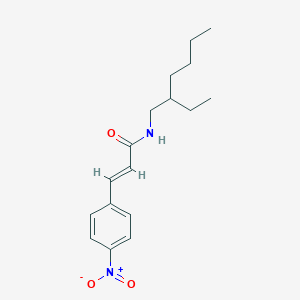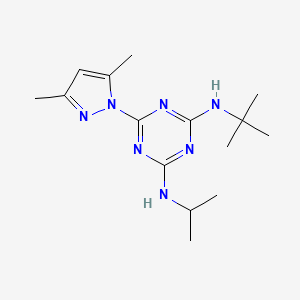
N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a piperidine-based compound that has been shown to exhibit potent analgesic and anti-inflammatory effects. In
Scientific Research Applications
N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied extensively for its potential therapeutic applications in the treatment of pain and inflammation. This compound has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
The exact mechanism of action of N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects through the modulation of the endocannabinoid system. This compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. This compound has also been shown to exhibit low toxicity and good tolerability in animal studies. This compound has been shown to reduce pain and inflammation without producing significant side effects such as sedation or motor impairment.
Advantages and Limitations for Lab Experiments
N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for lab experiments. This compound is easy to synthesize and has good solubility in organic solvents. This compound has also been shown to exhibit low toxicity and good tolerability in animal studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to fully understand the properties and potential applications of this compound.
Future Directions
There are several future directions for the study of N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One potential direction is the development of this compound-based drugs for the treatment of pain and inflammation. This compound has shown promising results in animal models of pain and inflammation, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is the study of this compound's effects on other physiological systems. This compound has been shown to modulate the endocannabinoid system, but it is possible that it may have effects on other systems as well. Further studies are needed to explore the full range of this compound's effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties and potential therapeutic applications.
Synthesis Methods
N~4~-(3-bromophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting from 3-bromobenzonitrile and diethyl malonate. The first step involves the reaction of 3-bromobenzonitrile with magnesium in the presence of dry ether to form a Grignard reagent. The Grignard reagent is then treated with diethyl malonate to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding amide through the reaction with thionyl chloride and piperidine.
properties
IUPAC Name |
4-N-(3-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVXHLPSXGTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)

![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)

![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)

![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)